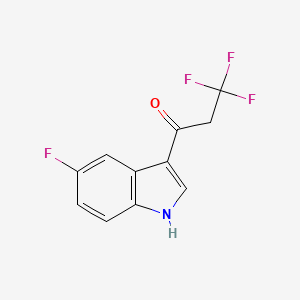3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one
CAS No.: 1480459-88-8
Cat. No.: VC2847664
Molecular Formula: C11H7F4NO
Molecular Weight: 245.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1480459-88-8 |
|---|---|
| Molecular Formula | C11H7F4NO |
| Molecular Weight | 245.17 g/mol |
| IUPAC Name | 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one |
| Standard InChI | InChI=1S/C11H7F4NO/c12-6-1-2-9-7(3-6)8(5-16-9)10(17)4-11(13,14)15/h1-3,5,16H,4H2 |
| Standard InChI Key | NRCMEPMUFFWVAQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)C(=CN2)C(=O)CC(F)(F)F |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)C(=O)CC(F)(F)F |
Introduction
Chemical Identity and Basic Information
3,3,3-Trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one is a fluorinated indole derivative containing a trifluoromethylated propanone side chain at the C3 position of the indole ring system, with an additional fluorine atom at the C5 position of the indole. This compound belongs to the broader class of fluorinated indoles, which have garnered significant attention in medicinal chemistry due to their enhanced metabolic stability and membrane permeability .
The compound is identified by its unique CAS Registry Number 1480459-88-8, which serves as its primary identifier in chemical databases and literature . It possesses a molecular weight of 245.17 g/mol and is represented by the molecular formula C₁₁H₇F₄NO, indicating a structure comprising eleven carbon atoms, seven hydrogen atoms, four fluorine atoms, one nitrogen atom, and one oxygen atom .
The IUPAC nomenclature for this compound is 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)-1-propanone, which systematically describes its structural arrangement . For computational and database purposes, it can be represented by its SMILES notation: O=C(CC(F)(F)F)c1c[nH]c2ccc(F)cc12, which provides a linear string representation of its molecular structure .
Structural Characteristics and Molecular Properties
Structural Features
The compound comprises two primary structural components: a 5-fluoroindole core and a 3,3,3-trifluoropropan-1-one side chain. The indole heterocycle features a fluorine substituent at the C5 position, while the propanone side chain is attached at the C3 position of the indole and contains three fluorine atoms (trifluoromethyl group) at its terminal carbon .
The structural organization can be further described through its InChI notation:
InChI=1S/C11H7F4NO/c12-6-1-2-9-7(3-6)8(5-16-9)10(17)4-11(13,14)15/h1-3,5,16H,4H2
Its corresponding InChI Key is NRCMEPMUFFWVAQ-UHFFFAOYSA-N, which serves as a fixed-length identifier for easier database searching and indexing .
Physical and Chemical Properties
The key physicochemical properties of 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one
The compound contains a total of four fluorine atoms, with three in the trifluoromethyl group and one at the C5 position of the indole. This fluorination pattern significantly influences the compound's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics .
Synthetic Approaches and Preparation Methods
Regioselective Functionalization
Another relevant synthetic approach is described in search result , which details regioselective indole C2-alkylation using β-CF3-substituted enones. While this approach targets a different position on the indole ring (C2 rather than C3), similar methodologies could potentially be adapted for C3 functionalization with appropriate modifications to reaction conditions and catalysts .
The synthesis typically involves several key steps:
-
Preparation of the 5-fluoro-1H-indole precursor
-
Activation or protection of the indole nitrogen (if necessary)
-
Introduction of the 3,3,3-trifluoropropanoyl group at the C3 position
-
Purification through techniques such as column chromatography
Analytical Characterization and Identification
Chromatographic Analysis
For purification and analysis, chromatographic techniques such as high-performance liquid chromatography (HPLC) would typically be employed. Based on search result , column chromatography on silica gel using appropriate eluent systems (e.g., hexane/ethyl acetate mixtures) would be suitable for purification of this type of compound .
Related Compounds and Structural Analogs
Fluorinated Indole Derivatives
The 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one belongs to a broader family of fluorinated indole derivatives that have gained importance in medicinal chemistry and materials science. Several structurally related compounds have been identified and characterized:
-
1-(5-Fluoro-1H-indol-3-yl)ethanone (CAS: 99532-53-3): A simpler analog with an acetyl group instead of the 3,3,3-trifluoropropanoyl group .
-
3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one (CAS: 43161259): The non-fluorinated indole analog, lacking the fluorine substituent at the C5 position of the indole ring .
Comparative Analysis
Table 2: Comparison of 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|---|
| 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one | 1480459-88-8 | C₁₁H₇F₄NO | 245.17 | Reference compound |
| 1-(5-Fluoro-1H-indol-3-yl)ethanone | 99532-53-3 | C₁₀H₈FNO | 177.18 | Lacks trifluoromethyl group; has methyl instead |
| 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one | 43161259 | C₁₁H₈F₃NO | 227.18 | Lacks fluorine at C5 position of indole |
The structural variations among these compounds provide valuable insights into structure-activity relationships and how specific fluorine substitutions influence physicochemical properties and potential biological activities .
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing more efficient and selective synthetic routes for 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one and related compounds. This might include:
-
Catalyst optimization for more efficient and selective functionalization of indoles
-
Development of green chemistry approaches with reduced environmental impact
-
One-pot multi-step synthetic procedures to streamline production
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies comparing 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one with its structural analogs could provide valuable insights for drug discovery. Such studies might examine:
-
The influence of the position and number of fluorine substituents on biological activity
-
The effect of modifying the trifluoropropanoyl side chain
-
The role of the indole N-H group in potential hydrogen bonding interactions
Analytical Method Development
Development of improved analytical methods for the characterization and quantification of 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one in various matrices would facilitate its research applications. This could include specialized NMR techniques for analyzing fluorine-containing compounds and improved chromatographic methods for separation and purification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume